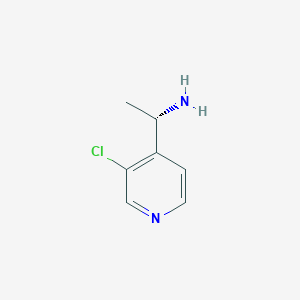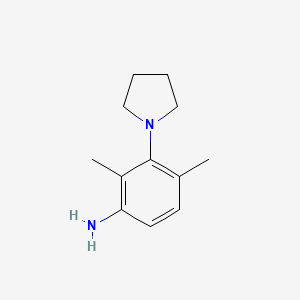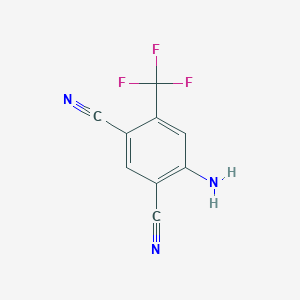
4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-trifluoromethyl benzonitrile typically involves three main steps: positioning bromination, cyano group replacement, and aminolysis substitution . The process begins with m-trifluoromethyl fluorobenzene as the primary raw material. The reaction conditions include the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to its simplicity, high yield (73-75%), and the high purity of the final product (over 99%) .
Industrial Production Methods
Industrial production methods for 4-amino-2-trifluoromethyl benzonitrile are designed to be efficient and environmentally friendly. The process avoids the use of virulent cuprous cyanide, reducing safety risks and environmental impact . The raw materials are readily available, and the process is straightforward, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-Amino-2-trifluoromethyl benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or nitric acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, benzimidazoles, and other derivatives .
科学的研究の応用
4-Amino-2-trifluoromethyl benzonitrile is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of 4-amino-2-trifluoromethyl benzonitrile and its derivatives involves the inhibition of specific molecular targets. For instance, benzimidazole derivatives inhibit the growth of endothelial cells, which is crucial in cancer treatment . The compound interacts with molecular pathways involved in cell proliferation and apoptosis, making it effective in inhibiting cancer cell growth .
類似化合物との比較
Similar Compounds
4-Cyano-3-trifluoromethylaniline: Another cyanated and trifluoromethylated derivative of aniline.
4-Iodo-2-trifluoromethylbenzonitrile: Used in similar synthetic applications.
4-Nitro-3-trifluoromethylaniline: Known for its use in various chemical syntheses.
Uniqueness
4-Amino-2-trifluoromethyl benzonitrile is unique due to its high reactivity and versatility in forming various derivatives. Its ability to serve as a starting material for the synthesis of pharmaceuticals like bicalutamide highlights its importance in medicinal chemistry .
特性
分子式 |
C9H4F3N3 |
|---|---|
分子量 |
211.14 g/mol |
IUPAC名 |
4-amino-6-(trifluoromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-8(15)6(4-14)1-5(7)3-13/h1-2H,15H2 |
InChIキー |
XBOGDGSKLKKGAN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1C#N)N)C(F)(F)F)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Pyridin-3-yl)methyl [4-(thiocyanato)phenyl]carbamate](/img/structure/B8589816.png)
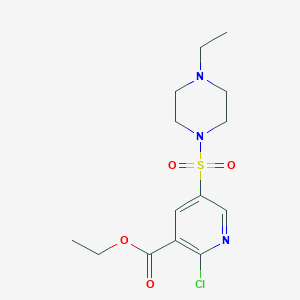
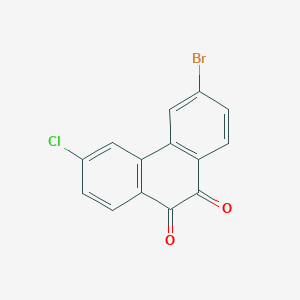
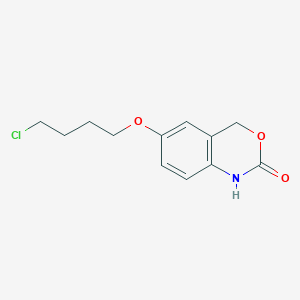

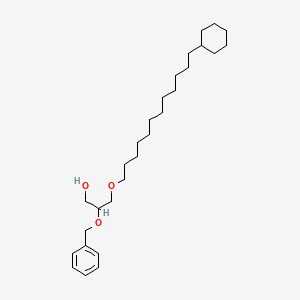
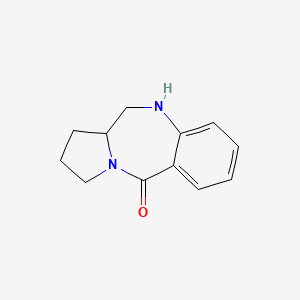
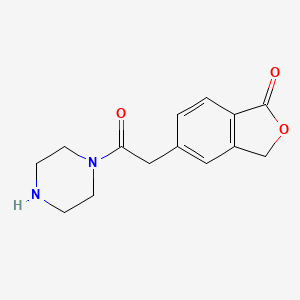
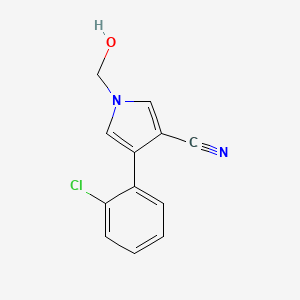
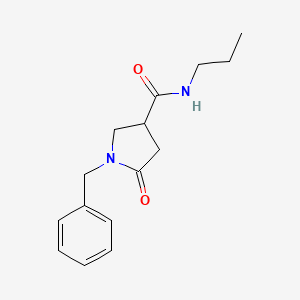
![6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8589841.png)
![3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone](/img/structure/B8589845.png)
